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Compound of Interest

Compound Name: N-Phenyl-3-biphenylamine

Cat. No.: B170737 Get Quote

Spectroscopic Data of N-Phenyl-3-biphenylamine: A
Technical Guide
Introduction

N-Phenyl-3-biphenylamine is an aromatic amine of interest to researchers in materials

science and drug development. A thorough understanding of its structural and electronic

properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental

tools for elucidating the molecular structure and characteristics of organic compounds. This

guide provides a summary of expected spectroscopic data for N-Phenyl-3-biphenylamine,

based on the analysis of structurally similar compounds, and outlines the experimental

protocols for acquiring such data.

Note on Data Availability: As of the compilation of this document, specific experimental

spectroscopic data for N-Phenyl-3-biphenylamine is not readily available in public databases.

Therefore, the data presented herein for NMR and IR spectroscopy is based on the closely

related and structurally analogous compound, Diphenylamine (N-phenylaniline), to provide a

representative reference.

Spectroscopic Data Summary
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The following tables summarize the expected ¹H NMR, ¹³C NMR, and key IR absorption bands

for a compound structurally similar to N-Phenyl-3-biphenylamine.

Table 1: ¹H NMR Data for Diphenylamine

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.25 t 7.0 4H (meta-protons)

7.07 d 7.7 4H (ortho-protons)

6.92 t 7.3 2H (para-protons)

5.63 s (broad) - 1H (N-H)

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from multiple references.[1][2]

Table 2: ¹³C NMR Data for Diphenylamine

Chemical Shift (δ) ppm Assignment

142.9 C (quaternary, attached to N)

129.1 CH (meta)

120.8 CH (ortho)

117.6 CH (para)

Solvent: CDCl₃, Frequency: 100 MHz.[1][3]

Table 3: Infrared (IR) Spectroscopy Data for Diphenylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3120-3180 Weak N-H Stretch

3000-3100 Medium Aromatic C-H Stretch

1600-1450 Strong Aromatic C=C Bending

1310-1360 Strong C-N Stretch

680-750 Strong C-H Out-of-plane Bending

Data compiled from various sources.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of diphenylamine in ethanol exhibits an absorption maximum around 300

nm.[5] This absorption is attributed to π → π* electronic transitions within the aromatic rings.

For N-Phenyl-3-biphenylamine, a similar absorption profile is expected, potentially with a

slight shift in the absorption maximum due to the extended conjugation from the additional

phenyl group.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols suitable for a solid organic compound like N-Phenyl-3-biphenylamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample (e.g., N-Phenyl-3-biphenylamine).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:
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The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[1]

The instrument is tuned and locked to the deuterium signal of the solvent.

A standard one-pulse sequence is used for acquisition.

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

[1]

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance

sensitivity.

A longer acquisition time and a greater number of scans (typically 1024 or more) are

required due to the lower natural abundance of ¹³C.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer a portion of the powder to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol,

methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution (typically in the micromolar range) to

ensure the absorbance falls within the linear range of the instrument (usually 0.1 to 1.0).

UV-Vis Spectrum Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the dilute sample solution.

Place the reference and sample cuvettes in the appropriate holders in the instrument.

Scan the sample over a wavelength range of approximately 200 to 800 nm.

The instrument will record the absorbance of the sample as a function of wavelength.[5]

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

a solid organic compound.
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General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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